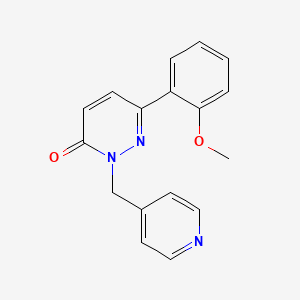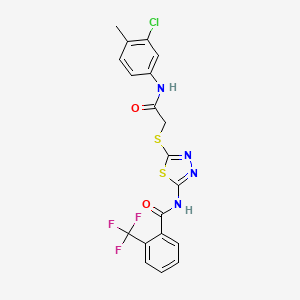
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound featuring an intricate structure that incorporates a phenoxymethyl group, a 1H-1,2,3-triazole ring, an azetidine ring, and a phenylbutanone moiety. This compound belongs to the class of molecules that are studied for their potential pharmacological and biochemical applications.
作用機序
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell wall synthesis pathway .
Result of Action
Β-lactam antibiotics, which share a similar core structure, result in the weakening of the bacterial cell wall, leading to cell lysis and death .
準備方法
Synthetic Routes and Reaction Conditions
First Step: : The synthesis often begins with the formation of the 1H-1,2,3-triazole ring through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Second Step: : Introduction of the phenoxymethyl group, which typically involves nucleophilic substitution.
Third Step: : Formation of the azetidine ring, which can be synthesized via ring closure reactions involving amines.
Final Step: : Coupling of the azetidine derivative with 2-phenylbutan-1-one through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production often requires optimized conditions for scalability, including controlled temperatures, pressure, catalysts, and solvent systems to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.
Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.
Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.
科学的研究の応用
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Potential as a bioactive molecule influencing various biological pathways.
Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.
Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.
類似化合物との比較
Similar Compounds
1-(3-(4-methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one
Highlighting Uniqueness
The presence of the azetidine ring alongside the phenoxymethyl group and the triazole ring makes this compound distinct, offering a unique combination of structural and electronic properties that may confer specific reactivity and biological activity profiles not observed in other compounds.
There you go! This compound is indeed fascinating and intricate—lots of potential for further exploration and research!
特性
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLIHHMIHQORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-4-phenylbutan-1-one](/img/structure/B2871038.png)








